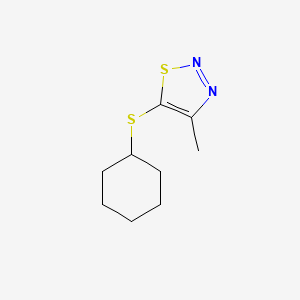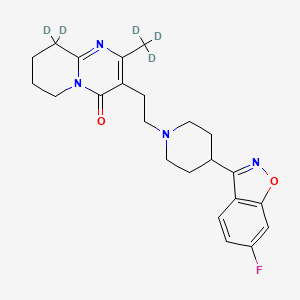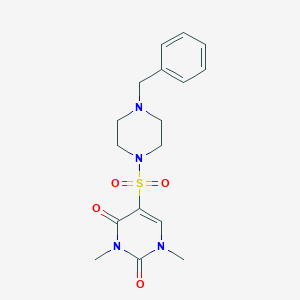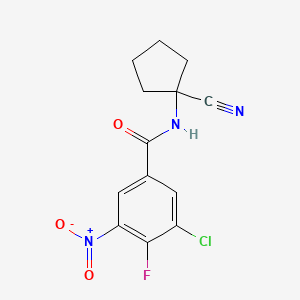
1-(3-Bromoprop-1-ynyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-ynyl)-2-methylbenzene, also known as 3-bromopropyne-toluene or this compound, is a chemical compound that has been widely studied due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
1. Chain Reaction in Gamma-Irradiated Crystals
Yamamoto et al. (1997) demonstrated that gamma-irradiation of 1,3-bis(3-acetoxyprop-1-ynyl)-4-methoxy-6-methylbenzene crystals leads to a selective dimer formation through a radical chain reaction. This process involves a prop-2-ynyl-type radical addition to the β-carbon of the triple bond, followed by a chain reaction involving H-abstraction. This research highlights the unique reactivity of such compounds under specific conditions like gamma irradiation and their potential applications in creating dimeric products (Yamamoto et al., 1997).
2. Synthesis and Reactivity in Solid State
Drechsler et al. (2001) synthesized N-(3-Cyanoprop-2-ynyl)carbazole, which is related to 1-(3-Bromoprop-1-ynyl)-2-methylbenzene, and studied its solid-state reactivity. They found that this compound undergoes thermally induced solid-state oligomerization, primarily following a 1,2-addition pathway. The findings provide insights into the solid-state chemistry and potential applications of these compounds in material science and polymer chemistry (Drechsler, Sandman, & Foxman, 2001).
3. Thermochemistry of Halogen-Substituted Methylbenzenes
Verevkin et al. (2015) conducted a study on the thermochemistry of various bromo- and iodo-substituted methylbenzenes. Their research provides valuable data on the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, which is essential for understanding their physical properties and potential applications in various scientific fields (Verevkin et al., 2015).
4. Catalytic Radical Cyclization
Tabatabaeian et al. (2006) reported the synthesis of α-methylene-β,γ-diphenyl-γ-butyrolactone using cobaloxime-catalyzed radical cyclization of related compounds. This study sheds light on the potential of this compound derivatives in catalytic reactions, which could be significant for synthetic organic chemistry (Tabatabaeian, Mamaghani, Ghanadzadeh, & Riahi, 2006).
5. Reactions with Copper Metal Vapors
Negrel et al. (1993) investigated the reactivity of copper metal vapors with substituted bromobenzenes, including compounds similar to this compound. The study offers insights into the interactions between copper vapors and haloarenes, which can be relevant for understanding metal-organic reactions and their applications in materials science and catalysis (Negrel, Gony, Chanon, & Laı̈, 1993).
Propriétés
IUPAC Name |
1-(3-bromoprop-1-ynyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGEZFXHQXARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35851-22-0 |
Source


|
| Record name | 1-(3-bromoprop-1-yn-1-yl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)
![Methyl 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2424518.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2424519.png)
![N-(2,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2424521.png)
![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)



![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
